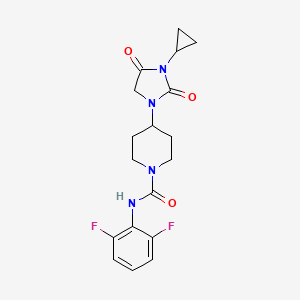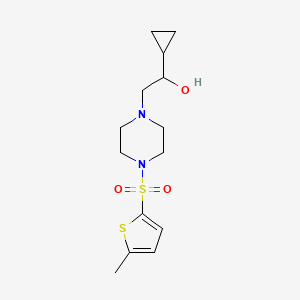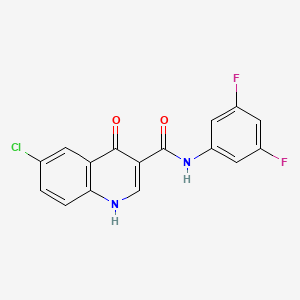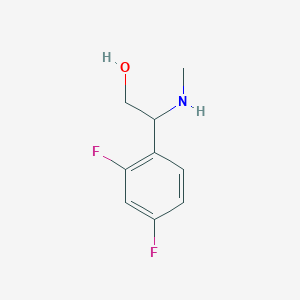
4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that likely contains an oxazole ring, a sulfonyl group, and a morpholine moiety. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain electronic effects due to this substituent. The oxazole ring is a five-membered heterocyclic compound containing both nitrogen and oxygen, which can contribute to the compound's chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the condensation of sulfonyl-benzoyl chlorides with specific amines, followed by cyclodehydration to form the oxazole ring . In the case of the compound , a similar approach may be used, starting with a chlorophenyl-based compound and introducing the morpholine and tolyl groups at the appropriate steps to achieve the final structure.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is known to influence the electronic distribution across the molecule. The sulfonyl group attached to the chlorophenyl ring can transmit electronic effects to the oxazole, potentially affecting the molecule's spectral and luminescence properties . The morpholine ring, being a heterocycle containing nitrogen, could contribute to the compound's basicity and solubility in polar solvents.
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the functional groups present. The sulfonyl group could undergo various reactions, such as the formation of sulfonamides, sulfonic esters, and salts . The oxazole ring might participate in nucleophilic substitution reactions, given the presence of an electron-withdrawing sulfonyl group that could activate the ring towards such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and overall molecular structure. The presence of the dimethylamino group could enhance the solubility in polar solvents, and the compound might exhibit salvation fluorochromia, where changes in solvent polarity lead to shifts in fluorescence emission . The chlorophenyl group could contribute to the compound's lipophilicity, affecting its solubility and potential interactions with biological targets.
The synthesis of related sulfonamide compounds has been reported to involve multiple steps, including esterification, hydrazination, and cyclization, leading to the formation of thiadiazole derivatives . These compounds have shown some biological activity, such as anti-tobacco mosaic virus activity, which suggests that the compound might also possess biological properties worth investigating.
Applications De Recherche Scientifique
Oxazoline Complexes and Catalysis
Oxorhenium(V) complexes featuring phenolate-oxazoline ligands demonstrate significant catalytic activity in oxygen atom transfer reactions. These activities are influenced by the orientation of the phenolate-oxazoline ligands, showcasing the compound's role in enhancing catalytic efficiency for environmental and industrial applications (Schachner et al., 2014).
Fluorescent Molecular Probes
The compound contributes to the development of new fluorescent solvatochromic dyes. Such dyes exhibit strong solvent-dependent fluorescence, advantageous for creating sensitive fluorescent molecular probes. These probes are pivotal in studying biological events and processes, highlighting the compound's relevance in bioimaging and diagnostics (Diwu et al., 1997).
Heterocyclic Polyimides
Research into optically active heterocyclic polyimides incorporating the compound has yielded materials with exceptional optical activity and thermal stability. Such materials find applications in advanced polymer science, where the manipulation of optical properties is crucial for the development of novel materials (Mallakpour et al., 2001).
Pesticide Design
The structure of oxazoline derivatives, including the compound , has been instrumental in the design and synthesis of new pesticides. These derivatives exhibit significant acaricidal and insecticidal activities, underscoring the compound's potential in contributing to safer and more effective agricultural practices (Yu et al., 2016).
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGCSQMPGBBIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)
![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)



![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)
![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)